メセトロニウムエチルスルファート

概要

説明

Mecetronium ethylsulfate is a quaternary ammonium compound known for its surface-active properties. It is commonly used as an ingredient in hand disinfectants due to its antimicrobial activity. The compound is effective against a broad spectrum of microorganisms, including both gram-positive and gram-negative bacteria .

科学的研究の応用

Mecetronium ethylsulfate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: The compound is employed in studies involving cell membrane interactions due to its surface-active properties.

Medicine: Mecetronium ethylsulfate is a key ingredient in hand disinfectants and antiseptic formulations.

作用機序

メセトロニウムエチルサルフェートは、微生物の細胞膜を破壊することで抗菌効果を発揮します。第四級アンモニウム基は、細胞膜の脂質二重層と相互作用し、透過性を高め、最終的に細胞溶解を引き起こします。 このメカニズムは、幅広い細菌や酵母に効果的です .

類似の化合物:

ベンザルコニウムクロリド: 消毒剤や消毒剤として使用される別の第四級アンモニウム化合物です。

セチルピリジニウムクロリド: うがい薬やのど飴に使用される第四級アンモニウム化合物です。

クロルヘキシジン: さまざまな医療用途で使用される消毒剤や消毒剤です。

メセトロニウムエチルサルフェートの独自性: メセトロニウムエチルサルフェートは、抗菌効力と皮膚適合性の特定の組み合わせによりユニークです。 他の第四級アンモニウム化合物とは異なり、皮膚刺激を起こしにくく、頻繁に塗布されるハンド消毒剤での使用に適しています .

生化学分析

Biochemical Properties

Mecetronium ethylsulfate plays a significant role in biochemical reactions due to its cationic nature. It interacts with negatively charged biomolecules such as bacterial cell membranes, leading to disruption and cell death. The compound is known to interact with enzymes like acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial in its antimicrobial action, as it disrupts normal cellular processes in microorganisms .

Cellular Effects

Mecetronium ethylsulfate exerts various effects on different cell types. In bacterial cells, it disrupts the cell membrane integrity, leading to cell lysis. In mammalian cells, it can affect cell signaling pathways by inhibiting enzymes like acetylcholinesterase. This inhibition can lead to altered gene expression and changes in cellular metabolism. Mecetronium ethylsulfate has also been shown to induce oxidative stress in cells, further contributing to its antimicrobial properties .

Molecular Mechanism

At the molecular level, Mecetronium ethylsulfate exerts its effects primarily through binding interactions with cell membranes and enzymes. Its cationic nature allows it to bind to negatively charged components of the cell membrane, leading to membrane disruption. Additionally, it inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine. This inhibition results in an accumulation of acetylcholine, disrupting normal cellular signaling and leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mecetronium ethylsulfate can change over time. The compound is relatively stable, but its antimicrobial activity can decrease with prolonged exposure to light and air. In in vitro studies, Mecetronium ethylsulfate has shown long-term effects on cellular function, including sustained inhibition of enzyme activity and prolonged oxidative stress. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological system being studied .

Dosage Effects in Animal Models

The effects of Mecetronium ethylsulfate in animal models vary with dosage. At low doses, it exhibits antimicrobial properties without significant toxicity. At higher doses, Mecetronium ethylsulfate can cause adverse effects such as skin irritation and systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve antimicrobial efficacy without causing harm to the host organism .

Metabolic Pathways

Mecetronium ethylsulfate is involved in various metabolic pathways, primarily related to its antimicrobial action. It interacts with enzymes involved in lipid metabolism, leading to disruption of membrane synthesis in microorganisms. The compound also affects metabolic flux by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels. These interactions are crucial for its antimicrobial efficacy .

Transport and Distribution

Within cells and tissues, Mecetronium ethylsulfate is transported and distributed through interactions with transporters and binding proteins. Its cationic nature facilitates binding to negatively charged cellular components, aiding in its distribution. Mecetronium ethylsulfate tends to accumulate in cell membranes, where it exerts its antimicrobial effects. The compound’s distribution can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

Mecetronium ethylsulfate is primarily localized in the cell membrane due to its interactions with membrane lipids. This localization is crucial for its antimicrobial action, as it allows the compound to disrupt membrane integrity effectively. Additionally, Mecetronium ethylsulfate can be found in other subcellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules. Post-translational modifications and targeting signals play a role in directing Mecetronium ethylsulfate to specific cellular compartments .

準備方法

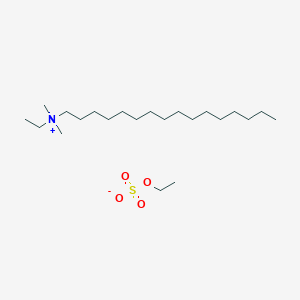

合成経路と反応条件: メセトロニウムエチルサルフェートは、四級化反応によって合成されます。このプロセスには、制御された条件下でのジメチルヘキサデシルアミンとエチルサルフェートの反応が含まれます。 反応は通常、水性媒体中で行われ、生成物は結晶化によって単離されます .

工業的製造方法: 工業的な環境では、メセトロニウムエチルサルフェートは、水溶液中の技術濃縮物として製造されます。技術濃縮物中の有効成分の濃度は、通常、重量で約24.8%です。 有効成分の最小純度は、重量で85%に維持されます .

化学反応の分析

反応の種類: メセトロニウムエチルサルフェートは、第四級アンモニウム基の存在により、主に置換反応を起こします。また、イオン交換反応にも参加できます。

一般的な試薬と条件:

置換反応: これらの反応は、水酸化物イオンやその他の陰イオンなどの求核剤を伴うことがよくあります。

イオン交換反応: これらの反応は、通常、メセトロニウムエチルサルフェートがそのエチルサルフェート陰イオンを溶液中に存在する他の陰イオンと交換できる水溶液中で起こります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬によって異なります。 例えば、水酸化物イオンとの置換反応では、生成物はジメチルヘキサデシルアミンとエタノールになります .

4. 科学研究の応用

メセトロニウムエチルサルフェートは、科学研究において幅広い用途があります。

類似化合物との比較

Benzalkonium Chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

Cetylpyridinium Chloride: A quaternary ammonium compound used in mouthwashes and throat lozenges.

Chlorhexidine: A disinfectant and antiseptic used in various medical applications.

Uniqueness of Mecetronium Ethylsulfate: Mecetronium ethylsulfate is unique due to its specific combination of antimicrobial efficacy and skin compatibility. Unlike some other quaternary ammonium compounds, it is less likely to cause skin irritation, making it suitable for use in hand disinfectants that are applied frequently .

特性

IUPAC Name |

ethyl-hexadecyl-dimethylazanium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-2-6-7(3,4)5/h5-20H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHBNESUDPIHCI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H49NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883932 | |

| Record name | Mecetronium ethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-10-8 | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecetronium ethylsulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mecetronium ethylsulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecetronium etilsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECETRONIUM ETHYLSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM95LPV3CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

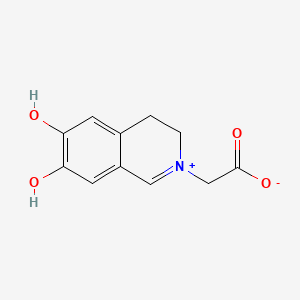

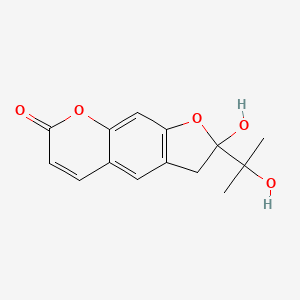

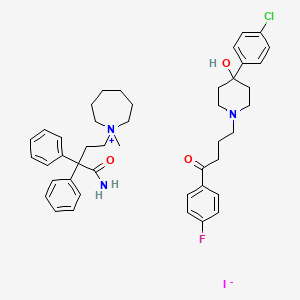

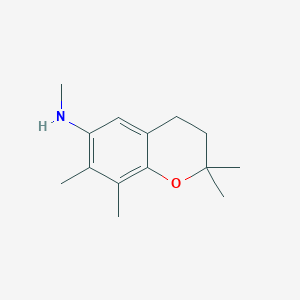

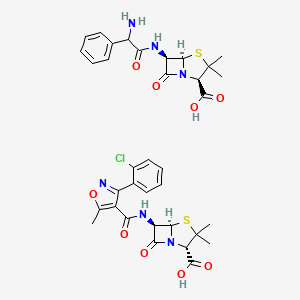

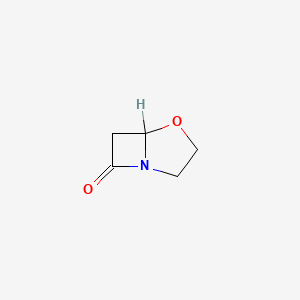

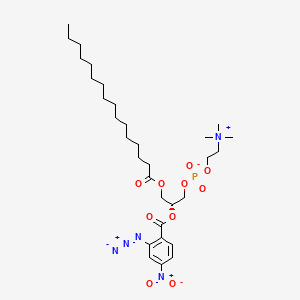

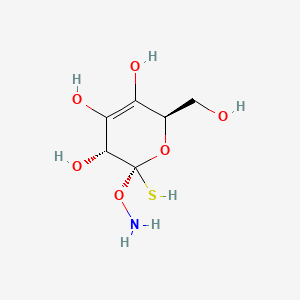

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for mecetronium etilsulfate in alcohol-based hand rubs?

A: While the exact mechanism is not fully elucidated in the provided research, mecetronium etilsulfate is suggested to contribute to the persistent antimicrobial activity of alcohol-based hand rubs. This means it may help to delay the regrowth of bacteria on the skin after the alcohol has evaporated. [, ]

Q2: Which studies investigated the efficacy of hand rubs containing mecetronium etilsulfate?

A2: Several studies explored the efficacy of hand rubs with this compound:

- Parienti et al. (2002) investigated the use of a hand rub containing 75% aqueous alcohol solution with propanol-1, propanol-2, and mecetronium etilsulfate for surgical site infection prevention. []

- A study published in the Journal of Hospital Infection (2004) evaluated the population kinetics of skin flora after using propanol-based hand rubs, one of which included mecetronium etilsulfate. []

- Rotter et al. (2007) compared two alcohol-based hand rubs (one with 80% ethanol and another with propanols and mecetronium etilsulfate) for surgical hand antisepsis, assessing their efficacy using European and U.S. standards. []

Q3: What is the difference in efficacy testing between the European and US standards?

A3: Rotter et al. (2007) highlighted key differences:

- Application: European standard (EN) focuses on hand application, while the U.S. standard (TFM) includes hands and forearms. []

- Applications Number: EN uses a single application, while TFM involves 11 applications over five days. []

- Sampling: EN utilizes fingertip sampling, while TFM uses glove juice. []

- Outcome: EN assesses non-inferiority to a reference treatment, while TFM focuses on the absolute bacterial reduction factor. []

Q4: Are there concerns regarding the use of mecetronium etilsulfate in hand hygiene products?

A: While mecetronium etilsulfate is generally considered safe for use in hand hygiene products, some experts recommend against using alcohol-based hand disinfectants with sustained-effective additives. This is partly due to concerns regarding potential skin irritation and the promotion of bacterial resistance. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。